molecular formula C14H17ClN2O3 B12474539 methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate

methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate

Cat. No.: B12474539
M. Wt: 296.75 g/mol
InChI Key: JSSQVTYEWVSSBO-UHFFFAOYSA-N
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Description

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate is a chemical compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a pivalamido group, as well as an acrylate ester moiety. It is used primarily in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-5-pivalamidopyridine.

    Reaction with Acrylate: The 6-chloro-5-pivalamidopyridine is then reacted with methyl acrylate under specific conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate can be compared with similar compounds such as:

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate stands out due to its unique combination of a chloro-substituted pyridine ring and a pivalamido group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C13H16ClN2O2
  • Molecular Weight : 270.73 g/mol
  • CAS Number : 1142192-21-9

Its structural formula can be represented as follows:

C=C(OCH3)C(Cl)N(R)\text{C}=\text{C}(\text{OCH}_3)-\text{C}(\text{Cl})-\text{N}(\text{R})

where RR denotes the 2,2-dimethylpropanamido group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as an antibiotic agent, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation.

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The presence of the pyridine ring is thought to interact with key enzymes involved in cellular metabolism.
  • Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Antimicrobial Study : A recent publication evaluated the antimicrobial efficacy against clinical isolates of resistant pathogens. The findings confirmed its potential as a lead compound for developing new antibiotics .
  • Cancer Research : In vitro assays demonstrated its effectiveness against various cancer types, including lung and colon cancers. The compound was shown to enhance the effects of existing chemotherapeutic agents .
  • Toxicological Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, suggesting its viability for further clinical development .

Properties

IUPAC Name

methyl 3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQVTYEWVSSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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